Endothelial lipase inhibitor-1
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Overview
Description
Endothelial lipase inhibitor-1 is a potent inhibitor of endothelial lipase, an enzyme that plays a crucial role in the metabolism of high-density lipoproteins (HDL). By inhibiting endothelial lipase, this compound has the potential to increase HDL cholesterol levels, which is beneficial for cardiovascular health . Endothelial lipase is a member of the triglyceride lipase gene family and is highly homologous to lipoprotein lipase and hepatic lipase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endothelial lipase inhibitor-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The compound is typically synthesized using organic synthesis techniques, including condensation reactions, nucleophilic substitutions, and cyclization reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is then purified using techniques like crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Endothelial lipase inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of activity and specificity .
Scientific Research Applications
Endothelial lipase inhibitor-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the biochemical pathways involving endothelial lipase and its role in lipid metabolism.
Biology: Helps in understanding the physiological functions of endothelial lipase in different tissues and its impact on HDL metabolism.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases by increasing HDL cholesterol levels.
Industry: Utilized in the development of new drugs targeting lipid metabolism disorders.
Mechanism of Action
Endothelial lipase inhibitor-1 exerts its effects by binding to the active site of endothelial lipase, thereby preventing the enzyme from hydrolyzing HDL phospholipids. This inhibition leads to an increase in HDL cholesterol levels. The molecular targets include the catalytic domain of endothelial lipase, and the pathways involved are those regulating lipid metabolism and HDL catabolism .
Comparison with Similar Compounds
Lipoprotein lipase inhibitors: These compounds inhibit lipoprotein lipase, another enzyme involved in lipid metabolism.
Hepatic lipase inhibitors: These inhibit hepatic lipase, which also plays a role in lipid metabolism.
Angiopoietin-like protein 3 inhibitors: These inhibit a protein that regulates lipoprotein lipase and endothelial lipase activity.
Uniqueness: Endothelial lipase inhibitor-1 is unique in its specificity for endothelial lipase, making it a valuable tool for studying the specific role of this enzyme in lipid metabolism. Unlike other inhibitors, it does not significantly affect lipoprotein lipase or hepatic lipase, providing a more targeted approach to modulating HDL cholesterol levels .
Properties
IUPAC Name |
5-amino-2,4-dioxo-N-[(1R)-5-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c23-18-19(25-22(29)26-20(18)27)21(28)24-16-10-4-9-15-14(16)8-5-11-17(15)30-12-13-6-2-1-3-7-13/h1-3,5-8,11,16H,4,9-10,12,23H2,(H,24,28)(H2,25,26,27,29)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBXQBHHXZDUJS-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)OCC3=CC=CC=C3)NC(=O)C4=C(C(=O)NC(=O)N4)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC=C2)OCC3=CC=CC=C3)NC(=O)C4=C(C(=O)NC(=O)N4)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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